N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-3-4-5-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGPBHGMGVIVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Structural Characteristics
The compound is characterized by:
- Thiadiazole Ring : This five-membered ring containing nitrogen and sulfur contributes to the stability and reactivity of the compound.
- Amide Functional Group : The presence of the amide group enhances the compound's solubility and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The key steps include:
- Formation of Thiadiazole Ring : This involves the reaction between thioketones and p-tolylamine under controlled conditions.
- Amidation : The final product is obtained through amidation reactions where pentanamide is introduced.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiadiazoles exhibit broad-spectrum antimicrobial properties. The presence of the nitrogen-sulfur moiety in the structure enhances its efficacy against various bacterial strains.
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases.
Anticancer Activity
Molecular docking studies indicate that this compound may act as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR). This inhibition is crucial for cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to active sites of target enzymes disrupts cellular processes.
- Modulation of Receptor Activity : The compound may influence receptor-mediated signaling pathways, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties and potential variations in biological activity among structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide | Contains a propionamide group | Potentially different biological activity due to structural modification |
| 2-nitro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains a nitro group | Enhanced reactivity and potential for different pharmacological effects |
Case Studies
Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- In Vitro Anti-inflammatory Assessment : Research indicated that these compounds could reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting their potential use in inflammatory disease management.
- Cytotoxicity Tests : Various analogs were tested against cancer cell lines (e.g., HeLa and MCF7), showing promising results in inhibiting cell growth at nanomolar concentrations.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physical properties of the target compound with analogs from the evidence:
*Calculated based on molecular formulas.
Key Observations:
- Substituent Diversity: The target compound’s pentanamide chain (position 2) is longer than acetamide or phenoxyacetamide groups in analogs, likely increasing lipophilicity and influencing membrane permeability .
- p-Tolylamino vs.
- Synthetic Efficiency : Yields for analogs range from 68% to 88%, with benzylthio derivatives (e.g., 5m) showing higher efficiency. The target compound’s synthesis may require optimization due to steric hindrance from the pentanamide chain .
Key Observations:
- Potency: Compound 4y, which shares the p-tolylamino-thiadiazole motif, demonstrates nanomolar-range IC₅₀ values, surpassing cisplatin in potency . The target compound’s extended alkyl chain may further modulate potency by improving target engagement or pharmacokinetics.
- Selectivity: Analogs like 4y show specificity for cancer cells, suggesting the p-tolylamino group contributes to selective cytotoxicity. The pentanamide chain in the target compound could enhance this selectivity by reducing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
